N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide
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Overview
Description
N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyano group, two fluorine atoms, and a cyclopropylmethoxy group attached to a propanamide backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide typically involves multiple steps:
Formation of the 4-cyano-2,5-difluorophenyl intermediate: This can be achieved through a series of halogenation and nitrile formation reactions.
Attachment of the cyclopropylmethoxy group: This step involves the reaction of the intermediate with cyclopropylmethanol under basic conditions.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as propanoyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The cyano and fluorine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-2,5-difluorophenyl)-2-(methoxy)propanamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
N-(4-cyano-2,5-difluorophenyl)-2-(ethoxy)propanamide: Similar structure but with an ethoxy group instead of a cyclopropylmethoxy group.
Uniqueness
The presence of the cyclopropylmethoxy group in N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide may confer unique properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-cyano-2,5-difluorophenyl)-2-(cyclopropylmethoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-8(20-7-9-2-3-9)14(19)18-13-5-11(15)10(6-17)4-12(13)16/h4-5,8-9H,2-3,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZPKGVXHKUIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C(=C1)F)C#N)F)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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